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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Bromo-6-methylpyridin-2-
amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to
the limited availability of a specific, published synthetic protocol for this exact isomer, this guide
outlines a plausible and scientifically grounded synthetic strategy based on established
methodologies for analogous pyridine derivatives. Furthermore, it compiles essential
physicochemical and characterization data to support its identification and use in research and
development.

Physicochemical and Computed Spectral Data

The following table summarizes the key physical and computed properties of 4-Bromo-6-
methylpyridin-2-amine. This data is crucial for its identification, handling, and analysis.
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Property Value Source
Molecular Formula CeH7BrN2 PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1]
CAS Number 524718-27-2 PubChem[1]
4-bromo-6-methylpyridin-2-
IUPAC Name ] PubChem[1]
amine
Canonical SMILES CC1=CC(=CC(=N1)N)Br PubChem[1]
BYYGANJGMXVLND-
InChl Key PubChem[1]
UHFFFAOYSA-N
Monoisotopic Mass 185.97926 Da PubChem[1]
Computed XLogP3 1.6 PubChem[1]
Computed Hydrogen Bond
PubChem[1]
Donor Count
Computed Hydrogen Bond
2 PubChem[1]
Acceptor Count
Computed Rotatable Bond
0 PubChem[1]

Count

Proposed Synthesis of 4-Bromo-6-methylpyridin-2-

amine

A definitive, peer-reviewed synthesis for 4-Bromo-6-methylpyridin-2-amine is not readily
available in the scientific literature. However, a plausible multi-step synthetic route can be

proposed, commencing from a commercially available starting material, 2-amino-6-

methylpyridine. This proposed pathway involves a protection-bromination-deprotection

sequence.

Proposed Synthetic Workflow
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Step 1: Protection

(Z-Amino-G-methyIpyridine)

Acetic Anhydride,
Pyridine

Q\I-(6-methylpyridin-2-yl)acetamide)

N-Bromosuccinimide (NBS),
Sulfuric Acid

Step 2: Electropvhilic Bromination

@-(4-bromo-6-methylpyridin-2-yl)acetamide)

Aqueous HCI,
Reflux

Step 3: Deprotection

(4-Bromo-6-methylpyridin-2-amine)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 4-Bromo-6-methylpyridin-2-amine.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthetic
route. These are based on established chemical principles and procedures for similar

transformations.
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Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide
(Amine Protection)

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in pyridine (50 mL).

Acylation: Cool the solution in an ice bath and add acetic anhydride (11.2 g, 0.11 mol)
dropwise with stirring.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 4 hours.

Work-up: Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate
by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(6-methylpyridin-
2-yl)acetamide.

Step 2: Synthesis of N-(4-bromo-6-methylpyridin-2-
yl)acetamide (Bromination)

Reaction Setup: To a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping
funnel, and a thermometer, add N-(6-methylpyridin-2-yl)acetamide (15.0 g, 0.1 mol) and
concentrated sulfuric acid (100 mL). Stir until all the solid has dissolved.

Bromination: Cool the solution to 0-5 °C in an ice-salt bath. Add N-Bromosuccinimide (NBS)
(17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10
°C.

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature
and stir for 12 hours.

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). Neutralize the solution
with a saturated aqueous solution of sodium bicarbonate. The precipitate is collected by
filtration, washed with water, and dried.

Purification: The crude product can be purified by recrystallization from ethanol to afford N-
(4-bromo-6-methylpyridin-2-yl)acetamide.
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Step 3: Synthesis of 4-Bromo-6-methylpyridin-2-amine
(Deprotection)

¢ Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-bromo-6-methylpyridin-2-
yl)acetamide (22.9 g, 0.1 mol) in 100 mL of 6 M hydrochloric acid.

¢ Hydrolysis: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by thin-
layer chromatography (TLC) until the starting material is consumed.

o Work-up: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous
solution of sodium hydroxide until the pH is approximately 10-12.

o Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the
organic layers, dry over anhydrous sodium sulfate, and filter.

¢ [solation: Remove the solvent under reduced pressure to yield the crude 4-Bromo-6-
methylpyridin-2-amine. The product can be further purified by column chromatography on
silica gel.

Characterization

The synthesized 4-Bromo-6-methylpyridin-2-amine should be characterized using standard
analytical techniques to confirm its identity and purity.
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Technique Expected Observations

Signals corresponding to the aromatic protons
on the pyridine ring and the methyl group

1H NMR protons. The chemical shifts and coupling
constants will be indicative of the substitution

pattern.

Resonances for the six carbon atoms of the

pyridine ring, with the carbon attached to the
13C NMR ) . o )

bromine atom showing a characteristic chemical

shift.

A molecular ion peak corresponding to the
M s calculated molecular weight, along with a
ass Spectrometry o _ _
characteristic isotopic pattern for a bromine-

containing compound.

Absorption bands corresponding to N-H

stretching of the primary amine, C-H stretching
Infrared (IR) Spectroscopy of the aromatic and methyl groups, C=C and

C=N stretching of the pyridine ring, and C-Br

stretching.

_ _ A sharp melting point range for the purified solid
Melting Point
compound.

It is important to note that while PubChem lists computed data, experimental characterization
data for this specific compound is not widely available in the searched literature.[1] Therefore,
the expected observations are based on general principles of spectroscopic analysis for similar
structures.

Conclusion

This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyridin-2-
amine, including its physicochemical properties and a proposed, detailed synthetic route. While
a specific published protocol is elusive, the outlined multi-step synthesis offers a robust and
logical approach for its preparation. The provided information is intended to support
researchers and scientists in the synthesis and utilization of this important chemical
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intermediate in their drug discovery and development endeavors. It is strongly recommended
that the proposed synthesis be carried out with careful monitoring and that the final product be
thoroughly characterized to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

